molecular formula C21H30O2 B14060481 Centatin

Centatin

Cat. No.: B14060481
M. Wt: 314.5 g/mol
InChI Key: YLFRRPUBVUAHSR-AKYPRQFMSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Centatin involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and have not been fully disclosed in public literature. general methods for synthesizing small molecule drugs often involve:

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to produce the compound in larger quantities. This process would include:

    Optimization of reaction conditions: Ensuring that the reactions are efficient and yield high purity products.

    Use of industrial reactors: Large-scale reactors to handle the increased volume of reactants and solvents.

    Purification techniques: Methods such as crystallization, filtration, and chromatography to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

Centatin undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: The addition of hydrogen or the removal of oxygen.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reducing agents: Such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution reagents: Such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Properties

Molecular Formula

C21H30O2

Molecular Weight

314.5 g/mol

IUPAC Name

1-[(10R,13S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone

InChI

InChI=1S/C21H30O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4,6,15-16,18-19,23H,5,7-12H2,1-3H3/t15?,16?,18?,19?,20-,21+/m0/s1

InChI Key

YLFRRPUBVUAHSR-AKYPRQFMSA-N

Isomeric SMILES

CC(=O)C1=CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CCC(C4)O)C)C

Canonical SMILES

CC(=O)C1=CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C

Origin of Product

United States

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